

# Spectroscopic Profile of 4-Methyl-4-nonanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-4-nonanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **4-Methyl-4-nonanol** (CAS No. 23418-38-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **4-Methyl-4-nonanol**, presented in a clear and concise tabular format for ease of reference and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-Methyl-4-nonanol**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Methyl-4-nonanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~1.4 - 1.2	m	-CH <sub>2</sub> - groups of propyl and pentyl chains
~1.1	s	-OH
~1.05	s	-CH <sub>3</sub> (at C4)
~0.9	t	terminal -CH <sub>3</sub> groups of propyl and pentyl chains

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Methyl-4-nonanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~72	C4 (quaternary carbon)
~45	-CH <sub>2</sub> - adjacent to C4 (propyl)
~43	-CH <sub>2</sub> - adjacent to C4 (pentyl)
~32	-CH <sub>2</sub> - (pentyl)
~26	-CH <sub>2</sub> - (pentyl)
~23	-CH <sub>3</sub> (at C4)
~17	-CH <sub>2</sub> - (propyl)
~14	terminal -CH <sub>3</sub> (propyl and pentyl)

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Methyl-4-nonanol** was obtained for a neat sample using a capillary cell.<sup>[1]</sup>

Table 3: Key IR Absorption Bands for **4-Methyl-4-nonanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
2959	Strong	C-H stretch (aliphatic)
2932	Strong	C-H stretch (aliphatic)
2873	Strong	C-H stretch (aliphatic)
1466	Medium	C-H bend (methylene)
1378	Medium	C-H bend (methyl)
1153	Medium	C-O stretch (tertiary alcohol)
904	Medium	O-H bend

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[1]</sup>

Table 4: Major Mass Spectral Fragments for **4-Methyl-4-nonanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment Assignment
115	100	$[M - C_3H_7]^+$ (Loss of propyl group)
73	95	$[C_4H_9O]^+$
55	80	$[C_4H_7]^+$
43	75	$[C_3H_7]^+$
101	60	$[M - C_4H_9]^+$ (Loss of butyl from pentyl)
87	50	$[M - C_5H_{11}]^+$ (Loss of pentyl group)

## Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented in this guide.

### NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-25 mg of liquid **4-Methyl-4-nonanol** is accurately weighed and transferred into a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) is added to the NMR tube to dissolve the sample.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

- The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a higher sample concentration or a greater number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Standard acquisition parameters for a 300-500 MHz spectrometer are utilized, including appropriate pulse sequences and relaxation delays.

## FT-IR Spectroscopy Protocol

### Sample Preparation:

- For a neat liquid sample, a single drop of **4-Methyl-4-nonanol** is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.
- Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the neat liquid is placed directly onto the ATR crystal.

### Data Acquisition:

- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- The infrared spectrum is recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

#### Sample Preparation:

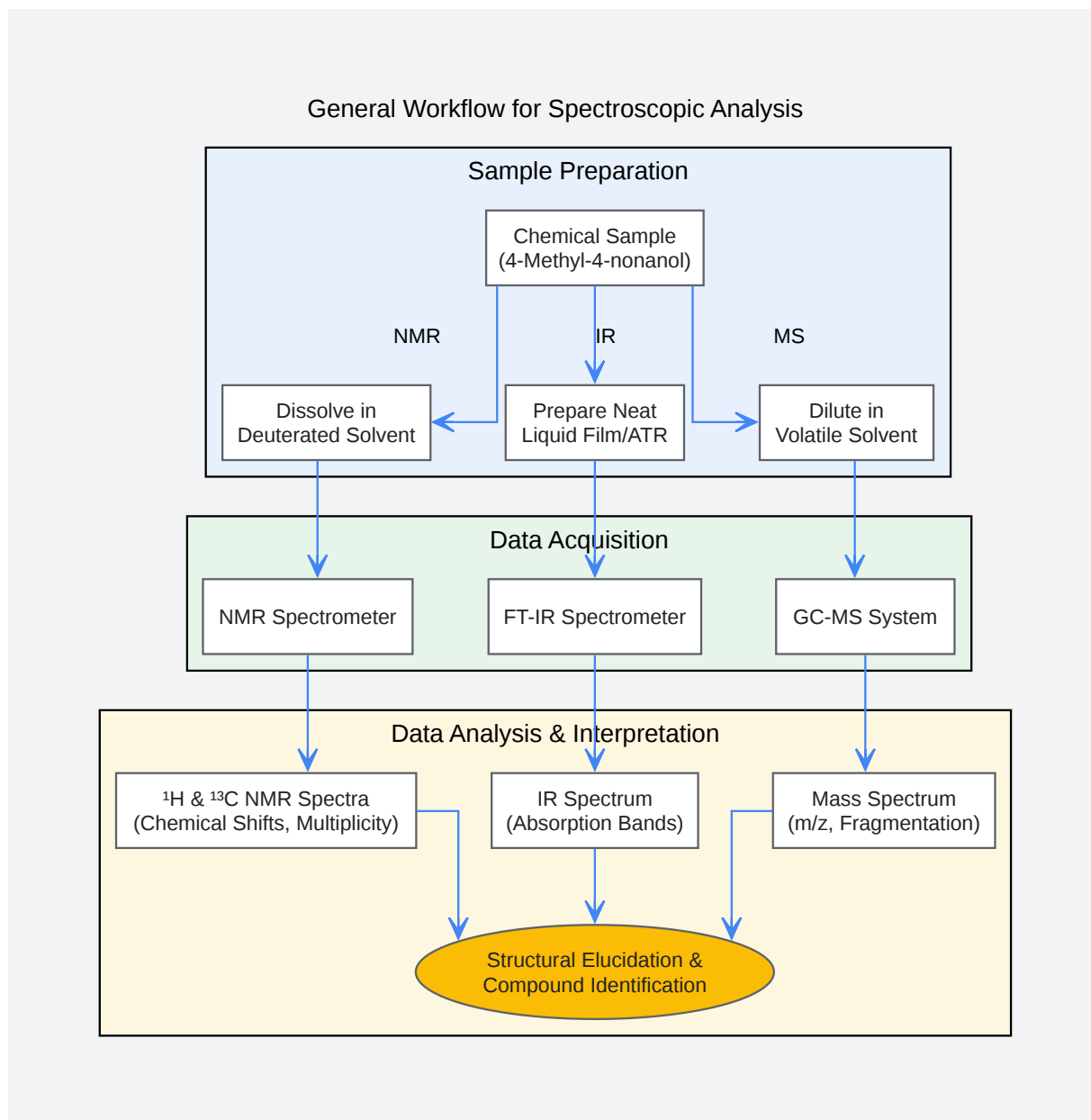
- A dilute solution of **4-Methyl-4-nonanol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

#### Instrumentation and Data Acquisition:

- A small volume (typically 1  $\mu\text{L}$ ) of the prepared sample solution is injected into the gas chromatograph.
- The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.
- The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.
- The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
- The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of, for example, 40-400 amu.
- The resulting data is processed to identify the compound based on its retention time and mass spectrum, which is compared to a spectral library (e.g., NIST).

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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## References

- 1. 4-Methylnonan-4-ol | C<sub>10</sub>H<sub>22</sub>O | CID 90924 - PubChem [pubchem.ncbi.nlm.nih.gov]
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